tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
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Overview
Description
tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate: is a synthetic organic compound with the molecular formula C15H21BrFNO2. It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and an isopropylcarbamate moiety attached to a benzyl ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate typically involves multiple steps:
Bromination: The starting material, 4-fluorobenzyl alcohol, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 2-bromo-4-fluorobenzyl bromide.
Carbamate Formation: The brominated intermediate is then reacted with isopropyl isocyanate in the presence of a base such as triethylamine to form the isopropylcarbamate derivative.
tert-Butyl Protection: Finally, the compound is protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, where the benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative. Reduction reactions can also occur, reducing the carbamate group to an amine.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of isopropylamine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo substitution reactions allows it to be tagged with various functional groups, facilitating the study of biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its structural features are conducive to the development of compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their function. This can affect various biochemical pathways, depending on the target and the nature of the modification.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-2-fluorobenzoate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl 4-bromothiazol-2-ylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate is unique due to its specific combination of functional groups. The presence of both bromine and fluorine atoms, along with the isopropylcarbamate moiety, provides distinct reactivity and potential for diverse applications. This makes it a versatile compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO2/c1-10(2)18(14(19)20-15(3,4)5)9-11-6-7-12(17)8-13(11)16/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXSJELWWLVTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=C(C=C1)F)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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